Borane, bis(pentafluorophenyl)phenyl-
Overview
Description
Borane, bis(pentafluorophenyl)phenyl- is a compound known for its high Lewis acidity and remarkable reactivity. It was first reported in 1995 and has since been widely used in various chemical applications due to its ability to incorporate Lewis acidic –B(C6F5)2 groups into complex structures . This compound is often referred to as “Piers’ borane” in the literature .
Preparation Methods
The synthesis of borane, bis(pentafluorophenyl)phenyl- involves the reaction of pentafluorophenyl Grignard reagent with boron trichloride, followed by hydrolysis . The reaction conditions typically include the use of an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Borane, bis(pentafluorophenyl)phenyl- undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of borane to alkenes or alkynes, forming organoboranes.
Lewis Acid Catalysis: The compound acts as a Lewis acid catalyst in various organic transformations, such as olefin polymerization and bond cleavage reactions.
Small Molecule Activation: It can activate small molecules like hydrogen and silanes through sigma-bond metathesis.
Common reagents used in these reactions include alkenes, alkynes, hydrogen, and silanes. The major products formed depend on the specific reaction but often include organoboranes and other boron-containing compounds .
Scientific Research Applications
Borane, bis(pentafluorophenyl)phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of borane, bis(pentafluorophenyl)phenyl- involves its high Lewis acidity, which allows it to act as a catalyst in various chemical reactions. The compound can activate small molecules through sigma-bond metathesis, facilitating the formation of new bonds and the cleavage of existing ones . Its molecular targets include alkenes, alkynes, hydrogen, and silanes, and the pathways involved often lead to the formation of organoboranes and other boron-containing compounds .
Comparison with Similar Compounds
Similar compounds to borane, bis(pentafluorophenyl)phenyl- include:
Tris(pentafluorophenyl)borane: Known for its high Lewis acidity and use in olefin polymerization.
Boron trihalides (BF3, BCl3): These compounds also exhibit high Lewis acidity and are used in various chemical reactions.
Tetrakis(pentafluorophenyl)borate anion: Used in olefin polymerization and other fields.
Borane, bis(pentafluorophenyl)phenyl- is unique due to its ability to incorporate Lewis acidic –B(C6F5)2 groups into complex structures and its high reactivity in hydroboration and small molecule activation .
Properties
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)-phenylborane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H5BF10/c20-9-7(10(21)14(25)17(28)13(9)24)19(6-4-2-1-3-5-6)8-11(22)15(26)18(29)16(27)12(8)23/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGYNXNSBCFBSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H5BF10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462511 | |
Record name | Borane, bis(pentafluorophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148892-98-2 | |
Record name | Borane, bis(pentafluorophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.